molecular formula C6H12ClNO2 B11750583 (S)-2-Amino-2-methylpent-4-enoic acid hydrochloride

(S)-2-Amino-2-methylpent-4-enoic acid hydrochloride

Cat. No.: B11750583
M. Wt: 165.62 g/mol
InChI Key: LZFXGAGBCSISCB-RGMNGODLSA-N
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Description

(S)-2-Amino-2-methylpent-4-enoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a methyl group, and a pent-4-enoic acid moiety. The hydrochloride form is often used to enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-methylpent-4-enoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or an aldehyde.

    Formation of the Chiral Center: The chiral center is introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.

    Formation of the Pent-4-enoic Acid Moiety:

    Deprotection and Hydrochloride Formation: The final steps involve deprotecting the amino group and converting the compound to its hydrochloride form using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-methylpent-4-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its saturated analogs.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated analogs, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-2-methylpent-4-enoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methylpent-4-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. Its chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-methylpent-4-enoic acid hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

    2-Amino-2-methylpentanoic acid: A structurally similar compound lacking the pent-4-enoic acid moiety.

    2-Amino-2-methylbutanoic acid: Another similar compound with a shorter carbon chain.

Uniqueness

(S)-2-Amino-2-methylpent-4-enoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the pent-4-enoic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(2S)-2-amino-2-methylpent-4-enoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4-6(2,7)5(8)9;/h3H,1,4,7H2,2H3,(H,8,9);1H/t6-;/m0./s1

InChI Key

LZFXGAGBCSISCB-RGMNGODLSA-N

Isomeric SMILES

C[C@](CC=C)(C(=O)O)N.Cl

Canonical SMILES

CC(CC=C)(C(=O)O)N.Cl

Origin of Product

United States

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